molecular formula C10H10O2 B1583915 3,4-Dihydro-2H-benzo[b]oxepin-5-one CAS No. 6786-30-7

3,4-Dihydro-2H-benzo[b]oxepin-5-one

Cat. No. B1583915
CAS RN: 6786-30-7
M. Wt: 162.18 g/mol
InChI Key: KNTMEDNZPJADJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C10H10O2 . It is used for research and development purposes .


Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . This methodology has been applied to the synthesis of key intermediates of drug candidates .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-benzo[b]oxepin-5-one consists of a benzene ring fused with an oxepin ring. The oxepin ring is a seven-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-benzo[b]oxepin-5-one has a boiling point of 100-130 °C (under a pressure of 4 Torr) and a density of 1.155 g/cm3 at 21.5 °C . It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis of Complex Compounds

3,4-Dihydro-2H-benzo[b]oxepin-5-one serves as a key intermediate in the synthesis of complex chemical structures. It has been used in the synthesis of Benzo[b]pyrano[2,3-d]oxepines and Dibenzo[b,d]oxepines, demonstrating its versatility in chemical reactions (Tandon et al., 2009). This compound's role in synthesizing diverse structures underscores its importance in chemical research.

Inhibitory Activities in Protein-Tyrosine Kinases (PTKs)

In a study by Li et al. (2017), novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one were synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These derivatives showed effectiveness in inhibiting ErbB1 and ErbB2, highlighting the potential of 3,4-Dihydro-2H-benzo[b]oxepin-5-one derivatives in medicinal chemistry and drug discovery (Li et al., 2017).

Development of Oxygen Heterocycles

The compound has been a focus in the development of new methods for preparing oxygen heterocycles, a class of biologically important compounds. Studies have shown that gold-catalyzed reactions involving 3,4-Dihydro-2H-benzo[b]oxepin-5-one can lead to the efficient synthesis of these heterocycles, suggesting potential in pharmaceutical research (Sze et al., 2011).

Synthesis of Helical Structures

The compound has been used in the synthesis of 'S' shaped dioxathia- and oxadithiahelicenes, showcasing its ability to form helical structures with significant potential in materials science and molecular engineering (Maurya et al., 2012).

Contribution to Olfactory Research

3,4-Dihydro-2H-benzo[b]oxepin-5-one derivatives have been synthesized and studied for their olfactory properties. The understanding of these properties can contribute to the development of new fragrances and odorants (Kraft et al., 2010).

Safety And Hazards

The compound is classified under GHS07 for safety, with the signal word “Warning”. The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMEDNZPJADJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311279
Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b]oxepin-5-one

CAS RN

6786-30-7
Record name 6786-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1-benzoxepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 238 g (1.2 mole) of 4-phenoxybutyryl chloride, dissolved in 350 ml of 1,2-dichloroethane, is added dropwise to a suspension, cooled to 0° C., of 192 g of aluminum trichloride in 1,200 ml of 1,2-dichloroethane within 4.5 hours while passing through nitrogen and stirring vigorously. The mixture is then stirred at 0° C. for 1.5 hours and allowed to warm to room temperature overnight. The mixture is added to a stirred mixture of 2,000 ml of concentrated hydrochloric acid and 2.5 kg of ice and then stirred for 1.5 hours. The aqueous phase is decanted off, and insoluble residue is removed from the organic phase by filtration, washing thoroughly with 1,2-dichloroethane. The aqueous phase is extracted 3-4 times more with methylene chloride, and the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution and dried over sodium sulfate. A yellowish oil is obtained after the solvent has been evaporated off in vacuo and is dissolved in diethyl ether, and the last residues of dyestuff are removed by filtration. Evaporation in vacuo results in a clear oil which distils at 74°-75° C./0.02 torr.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35. 5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 10 0 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethylether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 2
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 3
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 4
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 5
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 6
3,4-Dihydro-2H-benzo[b]oxepin-5-one

Citations

For This Compound
24
Citations
MK Parai, AK Srivastava, M Kassack, G Panda - Tetrahedron, 2008 - Elsevier
Treatment of chromanone, thiochromanone, tetralone and benzo[b]thiepinone derived allylic alcohols with phosphorous tribromide furnished unexpected products instead of desired …
Number of citations: 8 www.sciencedirect.com
KS Huang, SR Li, YF Wang, YL Lin… - Journal of the …, 2005 - Wiley Online Library
Synthesis of some benzoheterocyclic compounds like substituted benzofurans, 4‐methyl‐2H‐chromenes and 3,4‐dihydro‐2H‐benzo[b]oxepin‐5‐ones from 2‐hydroxyacetophenone …
Number of citations: 14 onlinelibrary.wiley.com
T Yoshida, M Ohta, T Emmei, T Kodama… - Angewandte …, 2023 - Wiley Online Library
C–F bonds of acyl fluorides can be cleaved and added across tethered alkenes in the presence of a cationic rhodium(I) tetrafluoroborate catalyst. This 1,2‐carbofluorination reaction …
Number of citations: 6 onlinelibrary.wiley.com
T Yoshida, M Ohta, T Kodama, M Tobisu - 2022 - chemrxiv.org
C–F bonds of acyl fluorides can be cleaved and added across teth-ered alkenes in the presence of a cationic rhodium(I) tetrafluorobo-rate catalyst. This 1,2-carbofluorination reaction …
Number of citations: 0 chemrxiv.org
K Banerjee, M Jain, A Vallabh, B Srivastava… - Drug …, 2015 - thieme-connect.com
This paper describes the synthesis, early process development, salt selection strategies and pre clinical evaluation of novel, potent and selective CB1 antagonist, 8-Chloro-1-(2,4-…
Number of citations: 3 www.thieme-connect.com
I Barrett, M Carr, N O'Boyle, LM Greene… - Journal of Enzyme …, 2010 - Taylor & Francis
We have synthesized a series of polymethoxylated rigid analogs of combretastatin A-4 which contain a benzoxepin ring in place of the usual ethylene bridge present in the natural …
Number of citations: 19 www.tandfonline.com
I Barrett, MJ Meegan, RB Hughes, M Carr… - Bioorganic & medicinal …, 2008 - Elsevier
The estrogen receptors ERα and ERβ are recognized as important pharmaceutical targets for a variety of diseases including osteoporosis and breast cancer. A series of novel …
Number of citations: 58 www.sciencedirect.com
R Bera, G Dhananjaya, SN Singh, B Ramu, SU Kiran… - Tetrahedron, 2008 - Elsevier
The reaction of β-chloroacrolein with 1equiv of 2-aminophenol in DMF proceeds smoothly to afford 11-hydroxy derivative of chromenoquinoline in good yield. This single pot method …
Number of citations: 33 www.sciencedirect.com
CO Ndubaku, TP Heffron, ST Staben… - Journal of medicinal …, 2013 - ACS Publications
Dysfunctional signaling through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway leads to uncontrolled tumor proliferation. In the course of the discovery of novel benzoxepin …
Number of citations: 176 pubs.acs.org
S Hesse, G Kirsch - Tetrahedron Letters, 2002 - Elsevier
A four-step preparation of compounds containing a coumarinic moiety is presented. This synthesis involves notably a Suzuki cross-coupling reaction (performed in aqueous media) and …
Number of citations: 99 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.